Trimecaine-d10 Hydrochloride
Description
Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. creative-proteomics.comstudysmarter.co.uk Common stable isotopes used in research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This method offers a unique window into the intricate workings of biological and chemical systems at the molecular level without altering the fundamental chemical properties of the compound under study. musechem.com
The primary advantage of using stable isotopes is their non-radioactive nature, which makes them safe for long-term studies and eliminates the need for specialized handling and disposal protocols associated with radioactive isotopes. studysmarter.co.ukansto.gov.au This technique is indispensable for a wide range of applications, including the elucidation of metabolic pathways, understanding drug metabolism and pharmacokinetics (DMPK), and tracing the fate of agrochemicals in the environment. symeres.commusechem.com By incorporating stable isotopes, researchers can track the journey of a molecule through a complex system, providing detailed insights into its absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov This precise tracking capability is crucial for developing safer and more effective therapeutic agents and for understanding fundamental biological processes. creative-proteomics.commusechem.com
The Role of Deuterated Compounds in Advanced Analytical and Mechanistic Investigations
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable tools in modern research. thalesnano.comsnnu.edu.cn This isotopic substitution leads to a change in mass, which, while not significantly altering the molecule's shape or size, provides a distinct signature that can be detected by advanced analytical instruments. wikipedia.org
Analytical Applications: One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis, especially in mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). thalesnano.comresolvemass.cawisdomlib.orgscioninstruments.com An internal standard is a compound of known concentration added to a sample to aid in the quantification of a target analyte. scioninstruments.com Because a deuterated standard is nearly identical chemically and physically to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com This mimicry allows the deuterated standard to compensate for variations in sample preparation and instrument response, thereby significantly improving the accuracy, precision, and reliability of quantitative measurements. wisdomlib.orgscioninstruments.comclearsynth.com
Mechanistic Investigations: The mass difference between hydrogen and deuterium also gives rise to the kinetic isotope effect (KIE), where the rate of a chemical reaction can change upon isotopic substitution. nih.govscielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. wikipedia.org By strategically placing deuterium at specific sites on a molecule, researchers can determine whether the breaking of a particular C-H bond is a rate-determining step in a reaction. thalesnano.comnih.gov This application is fundamental to elucidating reaction mechanisms in organic chemistry and understanding the enzymatic processes involved in drug metabolism. symeres.comansto.gov.aunih.gov
Overview of Trimecaine-d10 Hydrochloride within the Context of Deuterated Analogues
This compound is the deuterated analogue of Trimecaine (B1683256) hydrochloride. Trimecaine is an organic compound used as a local anesthetic and cardiac antiarrhythmic. wikipedia.orgbiosynth.com It is a white crystalline powder that is readily soluble in water and ethanol. wikipedia.org The structure of this compound is identical to that of Trimecaine hydrochloride, except that ten hydrogen atoms in the two ethyl groups attached to the nitrogen atom have been replaced with deuterium.
As a deuterated analogue, the primary research application of this compound is as a labeled internal standard for the quantitative analysis of Trimecaine in biological samples or pharmaceutical formulations. pharmaffiliates.com Its use in mass spectrometry-based methods ensures high precision and accuracy when determining the concentration of Trimecaine. texilajournal.comclearsynth.com The ten deuterium atoms provide a significant mass shift (10 atomic mass units) from the parent compound, allowing for clear differentiation in a mass spectrometer and preventing cross-signal interference. researchgate.net This makes this compound an essential tool for pharmacokinetic, metabolic, and quality control studies involving Trimecaine.
Chemical and Physical Properties
| Property | Trimecaine | Trimecaine Hydrochloride |
|---|---|---|
| Synonyms | 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide | 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride, Mesocain |
| Molecular Formula | C15H24N2O | C15H25ClN2O |
| Molecular Weight | 248.36 g/mol chemsrc.com | 284.82 g/mol biosynth.com |
| CAS Number | 616-68-2 chemsrc.com | 1027-14-1 biosynth.com |
| Boiling Point | 360.3±30.0 °C chemsrc.com | Not Available |
| Melting Point | 44 °C chemsrc.com | Not Available |
| Property | This compound |
|---|---|
| Synonyms | 2-[(Diethyl-d10)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride |
| Molecular Formula | C15H15D10ClN2O |
| Molecular Weight | Not Available |
| CAS Number | 1346603-63-1 pharmaffiliates.com |
| Primary Application | Labeled internal standard for quantitative analysis pharmaffiliates.com |
Structure
3D Structure of Parent
Properties
CAS No. |
1346603-63-1 |
|---|---|
Molecular Formula |
C15H25ClN2O |
Molecular Weight |
294.88 g/mol |
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H/i1D3,2D3,6D2,7D2; |
InChI Key |
KOOGJYYOMPUGCW-JFIZAEKHSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=C(C=C1C)C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl |
Synonyms |
2-[(Diethyl-d6)amino]-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride; 2-[(Diethyl-d10)amino]-2’,4’,6’-trimethylacetanilide Monohydrochloride; Mesocain-d10; Mesocaine-d10; Trimekain-d10 Hydrochloride; |
Origin of Product |
United States |
Synthetic Strategies for Deuterated Trimecaine Analogues
Deuteration Pathways in the Preparation of Trimecaine-d10 Hydrochloride
The most direct synthetic route to this compound involves a convergent synthesis strategy, wherein a deuterated precursor is prepared separately and then incorporated into the final molecular structure. The non-deuterated synthesis of trimecaine (B1683256) hydrochloride typically proceeds via a two-step process. ntu.edu.sg The first step involves the reaction of 2,4,6-trimethylaniline (B148799) with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. In the second step, this intermediate is reacted with diethylamine (B46881) to produce trimecaine, which is then converted to its hydrochloride salt. ntu.edu.sg
For the synthesis of this compound, the key modification to this pathway is the use of a fully deuterated diethylamine molecule, specifically diethylamine-d10. This precursor provides all ten deuterium (B1214612) atoms required for the final product. A documented method for the preparation of diethylamine-d10 starts from ethanol-d6 (B42895). kjdb.org This multi-step process results in diethylamine-d10 with a high degree of isotopic enrichment. kjdb.org
Synthesis of Diethylamine-d10: Ethanol-d6 is converted to diethylamine-d10 through a series of reactions. kjdb.org
Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide: This intermediate is prepared by the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride. ntu.edu.sg
Final Assembly: The deuterated precursor, diethylamine-d10, is then reacted with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide to form Trimecaine-d10.
Salt Formation: The resulting Trimecaine-d10 base is treated with hydrochloric acid to yield the final product, this compound.
This building block approach is often preferred for complex molecules as it allows for controlled introduction of the isotopic label at a specific position without the risk of isotopic scrambling that can occur with direct H-D exchange on the final molecule.
Regioselectivity and Isotopic Purity Considerations in Deuterated Synthesis
Regioselectivity and isotopic purity are paramount in the synthesis of deuterated standards to ensure the accuracy of the analytical data they are used to generate.
Regioselectivity: The term "Trimecaine-d10" implies the specific replacement of ten hydrogen atoms with deuterium. The structure of trimecaine, N-(2,4,6-trimethylphenyl)-2-(diethylamino)acetamide, contains several hydrogen atoms. The most logical placement for ten deuterium atoms is on the diethylamino group, -(N(CH₂CH₃)₂), which contains exactly ten hydrogens. The synthetic pathway utilizing diethylamine-d10 as a precursor ensures that the deuteration is exclusively located on this moiety. This method provides absolute regioselectivity, as the carbon-deuterium bonds are formed in the precursor and are stable under the conditions of the subsequent reaction steps.
Isotopic Purity: The isotopic purity of the final this compound is directly dependent on the isotopic enrichment of the diethylamine-d10 precursor. The synthesis of diethylamine-d10 from ethanol-d6 has been reported to achieve a deuterium abundance of over 98%. kjdb.org This high level of isotopic incorporation in the starting material translates to a similarly high isotopic purity in the final product. The table below summarizes the key aspects of the synthesis of diethylamine-d10.
Table 1: Synthesis of Diethylamine-d10
| Starting Material | Deuterated Product | Number of Steps | Overall Yield | Deuterium Abundance |
|---|---|---|---|---|
| Ethanol-d6 | Diethylamine-d10 | 3 | >40% | >98% |
Data sourced from a study on the development of a synthetic process for diethylamine-d10. kjdb.org
This high isotopic purity is crucial for its use as an internal standard in mass spectrometry, where a clear mass shift between the labeled and unlabeled compound is necessary for accurate quantification.
Advanced Synthetic Methodologies for Deuterium Incorporation
Beyond the described convergent synthesis, several advanced methodologies for deuterium incorporation exist, which could theoretically be applied to the synthesis of deuterated trimecaine analogues. These methods often involve direct hydrogen-deuterium (H-D) exchange reactions.
Metal-Catalyzed H-D Exchange: A variety of transition metals, such as platinum, palladium, rhodium, and iridium, can catalyze the direct exchange of C-H bonds with deuterium from a deuterium source like D₂O. nih.gov For instance, Pt/C has been shown to be effective for the deuteration of aromatic rings. acs.org While this is a powerful technique, it can sometimes lack regioselectivity, leading to deuterium incorporation at multiple sites, including the aromatic ring and benzylic positions, which would not be desirable for the specific synthesis of Trimecaine-d10. However, with careful selection of the catalyst and reaction conditions, some level of selectivity can be achieved. For example, rhodium and ruthenium catalysts have been found to be effective for C-H activation on amines. researchgate.net
Acid-Catalyzed H-D Exchange: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate H-D exchange on electron-rich aromatic rings through an electrophilic aromatic substitution mechanism. nih.gov This method is particularly effective for deuterating anilines and their derivatives. nih.gov While this approach could be used to deuterate the trimethylphenyl ring of trimecaine, it would not be suitable for the synthesis of Trimecaine-d10, which requires deuteration of the diethylamino group.
Photocatalytic Deuteration: More recently, visible-light photocatalysis has emerged as a mild and efficient method for deuterium incorporation. These methods often proceed via radical pathways and can be highly selective. For instance, direct deuteration of alkenes using a cobaloxime catalyst and D₂O under visible light has been reported. chinesechemsoc.org While not directly applicable to the saturated ethyl groups in trimecaine, this highlights the ongoing development of novel deuteration techniques.
These advanced methodologies offer alternatives to multi-step syntheses, particularly for late-stage deuteration. However, for a compound like Trimecaine-d10 where specific and complete deuteration of the diethylamino group is required, the synthetic strategy employing a pre-deuterated building block like diethylamine-d10 remains the most reliable and regioselective approach.
Advanced Analytical Methodologies Utilizing Trimecaine D10 Hydrochloride
Mass Spectrometry (MS) Applications for Quantitative Analysis of Trimecaine (B1683256) and Related Compounds
Mass spectrometry is a powerful analytical technique for identifying and quantifying chemical substances. In conjunction with chromatographic separation, it offers high sensitivity and selectivity, which are further improved by the use of isotopically labeled internal standards like Trimecaine-d10 Hydrochloride.
The use of a stable isotopically labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS analysis. scispace.com this compound is an ideal internal standard for the quantification of Trimecaine in various biological and pharmaceutical matrices. An internal standard is added at a known concentration to samples and calibration standards to correct for variations that can occur during sample preparation and analysis. chromatographyonline.comshimadzu.com
The fundamental principle behind using a SIL internal standard is that it behaves nearly identically to its non-labeled counterpart (the analyte) during extraction, chromatography, and ionization. scispace.com However, due to the mass difference from the incorporated deuterium (B1214612) atoms, the SIL standard is distinguishable from the analyte by the mass spectrometer. This co-elution and similar ionization behavior allow the SIL standard to compensate effectively for variations in sample extraction recovery, injection volume, and, crucially, matrix effects. nih.gov Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. nih.gov Since the analyte and the SIL internal standard are affected similarly by these matrix effects, the ratio of their signals remains constant, leading to more accurate and precise quantification. nih.gov
Research comparing SIL internal standards with structural analogs has demonstrated the superiority of the former. For instance, a study on the drug tacrolimus (B1663567) showed that the SIL internal standard provided better precision and accuracy by more effectively compensating for matrix effects compared to an analog standard. nih.gov The use of deuterated standards, such as d10-carbamazepine, is a common practice in quantitative methods for therapeutic drug monitoring. thermofisher.com
Table 1: Key Parameters for LC-MS/MS Analysis Utilizing a SIL Internal Standard This table presents typical parameters and their significance in an LC-MS/MS method using a deuterated internal standard. Specific values are method-dependent.
| Parameter | Description | Significance |
|---|---|---|
| Chromatography System | Typically a Ultra-High-Performance Liquid Chromatography (UHPLC) system. thermofisher.com | Provides high-resolution separation of the analyte and internal standard from matrix components. |
| Mass Spectrometer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (HRAMS) like Orbitrap. nih.govthermofisher.com | Enables selective detection and quantification based on mass-to-charge ratio. HRAMS offers higher specificity. thermofisher.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, depending on the analyte's properties. thermofisher.com | Generates ions from the analyte and internal standard for MS detection. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for QqQ or FullMS-ddMS2 for HRAMS. thermofisher.comresearchgate.net | MRM provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.net |
| Internal Standard | This compound. | Corrects for variability in sample processing and analysis, especially matrix effects. scispace.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds, particularly for trace-level detection in complex samples. spectroscopyonline.com The integration of a deuterated internal standard like this compound into GC-MS methods significantly enhances the reliability of trace analysis. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column before being detected by the mass spectrometer. etamu.edu
For trace analysis, where analyte concentrations are very low, the precision and accuracy of quantification can be compromised by sample loss during preparation, injection variability, and matrix interferences. nih.gov Using a deuterated internal standard helps mitigate these issues. For example, in the environmental analysis of pesticides in water, deuterated compounds such as diazinon-d10 (B20924) are used as internal standards to ensure accurate quantification at nanogram-per-liter levels. nih.govthermofisher.com The internal standard is added at the beginning of the sample preparation process, and any loss or variation that affects the analyte will similarly affect the standard, allowing for accurate correction. thermofisher.com
GC coupled with tandem mass spectrometry (GC-MS/MS) provides even greater selectivity by using selected reaction monitoring (SRM), which reduces interference from the sample matrix and allows for lower detection limits. nih.gov The use of Trimecaine-d10 in such a method would enable highly sensitive and selective quantification of Trimecaine, which is critical in forensic toxicology and environmental monitoring.
Table 2: Typical GC-MS Method Parameters for Trace Analysis with a Deuterated Standard This table outlines common parameters for a GC-MS method designed for sensitive trace analysis.
| Parameter | Example Specification | Purpose |
|---|---|---|
| GC System | TRACE 1310 Gas Chromatograph or similar. thermofisher.com | Separates volatile compounds. |
| Column | Low-bleed capillary column (e.g., TG-5-SilMS, 60 m). thermofisher.com | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min). nih.gov | Transports the sample through the column. |
| Injection Mode | Splitless or Programmable Temperature Vaporizing (PTV) for large volume injection. nih.govthermofisher.com | Maximizes the amount of analyte reaching the column for trace analysis. |
| MS Detector | Triple Quadrupole (TSQ 9000) or Single Quadrupole. nih.govthermofisher.com | Provides sensitive and selective detection. Tandem MS (MS/MS) offers higher selectivity. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov | Standard ionization technique creating reproducible fragmentation patterns for identification. |
Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Characterization
NMR spectroscopy is an indispensable tool for determining the structure of molecules. For isotopically labeled compounds like this compound, specific NMR techniques are employed to verify the isotopic labeling and to certify the material's purity.
Deuterium (²H) NMR spectroscopy is a specialized technique used to observe the deuterium nuclei within a molecule. wikipedia.org While proton (¹H) NMR is used to analyze hydrogen-1 atoms, ²H NMR specifically detects hydrogen-2 (deuterium). This makes it the definitive method for confirming the successful incorporation and precise location of deuterium atoms in a labeled compound. wikipedia.org
A compound that has been successfully deuterated, like Trimecaine-d10, will exhibit strong signals in its ²H NMR spectrum corresponding to the positions of the deuterium atoms, while showing a corresponding absence of signals in its ¹H NMR spectrum at those same positions. wikipedia.org This provides unambiguous proof of deuteration. The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.org Although ²H NMR is inherently less sensitive than ¹H NMR, this is not a concern for intentionally enriched compounds. wikipedia.org An important advantage of ²H NMR is the ability to use non-deuterated solvents, which results in a clean spectrum where only the deuterons of the analyte are observed.
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds and for the certification of reference materials (CRMs). sepscience.comfujifilm.com Unlike chromatographic techniques that often require a specific reference standard of the same compound for calibration, qNMR can determine the concentration or purity of a substance by comparing its NMR signal integral to that of an unrelated, high-purity internal standard of known concentration. fujifilm.comsigmaaldrich.com
For the certification of this compound as a CRM, a qNMR approach would involve the following steps:
Accurate Weighing : A precise amount of the this compound sample and a certified internal standard (e.g., methyl 3,5-dinitrobenzoate) are weighed using a metrologically calibrated balance. sigmaaldrich.comlgcstandards.com
Sample Preparation : Both substances are dissolved together in a suitable deuterated solvent (e.g., DMSO-d6). lgcstandards.com
NMR Analysis : A ¹H NMR spectrum is acquired under conditions that ensure accurate signal integration.
Calculation : The purity of the analyte is calculated from the ratio of the integrals of a specific, well-resolved signal from the analyte and a signal from the internal standard, taking into account their molecular weights and the number of protons contributing to each signal. sigmaaldrich.com
The assay value obtained from qNMR is traceable to the International System of Units (SI) through the certified purity of the internal standard and the calibrated mass measurements. sepscience.com This makes qNMR a powerful tool for producing CRMs with a stated purity and an associated measurement uncertainty, which is essential for their use in validating other analytical methods. sepscience.comlgcstandards.com
Deuterium NMR (2H NMR) for Deuteration Site Confirmation
Chromatographic Separation Techniques Integrated with Spectrometric Detection
The effectiveness of spectrometric detection methods like MS is heavily reliant on the quality of the preceding chromatographic separation. Various techniques are employed to separate Trimecaine from its related compounds and from complex matrix components.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common separation techniques coupled with MS for the analysis of compounds like Trimecaine. sielc.com Reverse-phase HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com A study on the separation of Trimecaine utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with mass spectrometry. researchgate.netsielc.com UPLC systems, which use smaller particle-size columns, offer faster analysis times and improved resolution. sielc.com
Other advanced separation techniques include Micellar Electrokinetic Chromatography (MEKC), a capillary electrophoresis method that has been successfully applied to the impurity profiling of Trimecaine. mdpi.com This technique uses micelles in the running buffer to effect separation and can simultaneously quantify Trimecaine and its impurities. mdpi.com
For GC-MS applications, a fused-silica capillary column is typically employed. researchgate.net The choice of stationary phase and the temperature programming of the GC oven are optimized to achieve baseline separation of the target analytes before they enter the mass spectrometer. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Trimecaine and its related compounds in pharmaceutical formulations and biological matrices. researchgate.netmdpi.com The development of a reliable HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity.
Typically, reversed-phase HPLC (RP-HPLC) is employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Method optimization aims to achieve a sharp peak for Trimecaine with a reasonable retention time and complete separation from any impurities or other components in the sample matrix.
For instance, one method developed for the analysis of Trimecaine hydrochloride in a lubricant gel used a Discovery ZR-PBD analytical column (150 × 4.6 mm, 5 µm). researchgate.net The mobile phase consisted of a 50 mM TEAA buffer and methanol (B129727) in a 22:78 (v/v) ratio, with a flow rate of 1.0 mL/min and UV detection at 210 nm. researchgate.net In another study for a different but structurally similar compound, trimetazidine (B612337), the mobile phase was a mixture of water, methanol, and triethylamine (B128534) (75:25:0.1 v/v/v) adjusted to pH 3.3, which resulted in a sharp peak at a retention time of 3.375 minutes. researchgate.net
The use of this compound as an internal standard is crucial in these methods. It is added to samples at a known concentration before processing. Since it co-elutes or elutes very close to the non-labeled Trimecaine but is distinguished by a mass spectrometer (LC-MS), it allows for precise quantification by correcting for any analyte loss during sample extraction and variability in injection volume.
Table 1: Example HPLC Method Parameters for Trimecaine and Related Compounds This table is a composite of typical parameters and may not represent a single, specific study.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, 5 µm (e.g., 250 mm x 4.6 mm) | nih.govderpharmachemica.com |
| Mobile Phase | Methanol: 0.05% Formic Acid (90:10 v/v) | derpharmachemica.com |
| Flow Rate | 1.0 mL/min | researchgate.netderpharmachemica.com |
| Detection | UV at 232 nm | researchgate.netderpharmachemica.com |
| Internal Standard | This compound | biocompare.compharmaffiliates.com |
Gas Chromatography (GC) Methodologies for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. While Trimecaine hydrochloride itself is a non-volatile salt, GC methodologies are relevant for the analysis of volatile impurities, degradation products, or related volatile organic compounds (VOCs) in a sample matrix. libretexts.orgepo.org In such applications, this compound can be used as an internal standard if the primary analyte of interest has similar extraction and chromatographic properties or if a derivatization step is performed to make both compounds amenable to GC analysis.
GC analysis has been successfully used for the simultaneous determination of local anesthetics, including Trimecaine, in serum and plasma samples, often requiring an extraction and sometimes a derivatization step. researchgate.netmdpi.com For the analysis of trace volatiles, techniques like dynamic headspace extraction coupled with GC-mass spectrometry (GC-MS) offer high sensitivity. nih.gov This approach is effective for profiling volatile components in complex matrices like blood. nih.gov
The development of a GC method involves optimizing the column type, temperature program, carrier gas flow, and detector. A flame ionization detector (FID) is common for organic compounds, while a mass spectrometer (MS) provides definitive identification. libretexts.orginfitek.com For example, a method for determining amitriptyline, a structurally related compound, in serum used a DB-5 column with helium as the carrier gas, achieving a limit of quantification of 0.05 ng/mL. mdpi.com
Table 2: Typical GC System Configuration for Volatile Analysis This table outlines a general setup for the analysis of volatile compounds, which could include impurities in a Trimecaine sample.
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Gas-Liquid Chromatography (GLC) | mdpi.com |
| Column | Fused-silica capillary column (e.g., DB-5, 5% phenyl methyl silicone) | mdpi.com |
| Carrier Gas | Helium or Nitrogen | libretexts.orgmdpi.com |
| Injection | Split/Splitless or Headspace | nih.govitjfs.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govinfitek.com |
Method Validation Parameters for Analytical Assays Incorporating this compound
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. scirp.org For assays incorporating this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH). jneonatalsurg.comnpra.gov.my The key parameters assessed are accuracy, precision, linearity, limits of detection and quantification, and stability.
Assessment of Accuracy, Precision, and Linearity
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govresearchgate.net For methods analyzing trimetazidine, a related compound, recovery values were reported between 98–102% and 95–105%. derpharmachemica.comresearchgate.net
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net Validation studies report intra-day and inter-day precision, with acceptable RSD values generally being less than 2%. jneonatalsurg.comresearchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my It is determined by analyzing a series of standards at different concentrations. The relationship is evaluated by the correlation coefficient (r or r²), which should ideally be close to 1. researchgate.net A study on trimetazidine hydrochloride showed good linearity in the concentration range of 5–90 μg/mL with a regression coefficient of 0.997. researchgate.net
Table 3: Summary of Validation Parameters from a Representative HPLC Method Data compiled from validation studies of Trimecaine and analogous compounds.
| Parameter | Specification/Range | Result | Reference |
|---|---|---|---|
| Linearity (Concentration Range) | 5-90 µg/mL | r² = 0.997 | researchgate.net |
| Accuracy (% Recovery) | Spiked Samples | 97.44% | banglajol.info |
| Precision (% RSD) | Intra-day & Inter-day | < 2% | researchgate.net |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov
These limits are crucial for the analysis of impurities and for determining trace levels of drugs in biological fluids. For an HPLC method analyzing trimetazidine, the LOD and LOQ were found to be 3.6 μg/mL and 10.9 μg/mL, respectively. researchgate.net In a more sensitive method for trimetazidine in human plasma using fluorescence detection, the LOD and LOQ were significantly lower, at 1.5 ng/mL and 4.5 ng/mL, respectively. nih.gov For the analysis of volatile compounds in water by GC, LOD and LOQ values lower than 50 and 100 ng/L have been achieved. explorationpub.com
Table 4: Example LOD and LOQ Values for Related Compounds
| Compound | Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Trimetazidine HCl | HPLC-UV | Bulk Drug | 3.6 µg/mL | 10.9 µg/mL | researchgate.net |
| Trimetazidine Dihydrochloride | HPLC-FLD | Human Plasma | 1.5 ng/mL | 4.5 ng/mL | nih.gov |
| Trimetazidine | HPLC-UV | Human Serum | - | 5.0 ng/mL | banglajol.info |
| Volatile Organics (BTEX) | GC-MS | Groundwater | < 50 ng/L | < 100 ng/L | explorationpub.com |
Evaluation of Matrix Effects and Analytical Stability
Matrix effects occur when components of a sample, other than the analyte of interest, interfere with the measurement of the analyte. These effects can suppress or enhance the instrument's response, leading to inaccurate results. The use of a deuterated internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte.
Analytical stability ensures that the concentration of the analyte does not change during the entire analytical process, from sample collection to final analysis. Stability is evaluated under various conditions, including short-term storage at room temperature, long-term storage at low temperatures, and after freeze-thaw cycles. researchgate.net For example, a stability study of trimetazidine in human serum demonstrated the compound's stability under various storage conditions, ensuring the reliability of pharmacokinetic data. researchgate.net Stability-indicating methods are also developed to show that the analytical procedure can separate the active ingredient from its degradation products, which is crucial for quality control of pharmaceutical formulations. derpharmachemica.com
Mechanistic Investigations and Isotope Effects in Non Clinical Biological Systems
Elucidation of Metabolic Pathways of Trimecaine (B1683256) using Deuterated Analogues in In Vitro Models
The biotransformation of trimecaine, an amide-type local anesthetic, is a critical determinant of its pharmacokinetic profile and duration of action. wikipedia.org In vitro models, such as liver microsomes and hepatocytes, are instrumental in identifying the metabolic pathways and the enzymes responsible for the degradation of xenobiotics. veteriankey.commedscape.comderangedphysiology.com The use of deuterated analogues like Trimecaine-d10 Hydrochloride significantly enhances the analytical precision in these studies. researchgate.net
Identification of Phase I and Phase II Metabolites through Deuterium (B1214612) Tracking
Phase I metabolism of amide local anesthetics typically involves reactions such as N-dealkylation, hydroxylation, and hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. veteriankey.comnih.gov For trimecaine, early studies have identified de-ethylated metabolites in blood plasma, specifically monoethylglycylmesidide and glycylmesidide. nih.gov The use of this compound, with deuterium labels on the ethyl groups, would allow for unambiguous tracking of these N-dealkylation pathways using mass spectrometry. The resulting deuterated metabolites would exhibit a distinct mass shift, confirming their origin from the parent compound.
Structurally similar to lidocaine (B1675312), trimecaine is anticipated to undergo analogous metabolic transformations. The major route of lidocaine metabolism is N-deethylation to form monoethylglycinexylidide (B1676722) (MEGX), which is further de-ethylated to glycinexylidide. pharmgkb.org Hydrolysis of the amide bond to produce 2,6-xylidine is another significant pathway. pharmgkb.org A minor pathway for lidocaine involves aromatic hydroxylation to 3-hydroxylidocaine, with the major excreted metabolite being 4-hydroxy-2,6-xylidine. pharmgkb.orgnih.gov
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. veteriankey.com For hydroxylated metabolites of amide local anesthetics, such as the 4-OH-xylidine from lidocaine, sulfation and glucuronidation are common conjugation reactions. nih.gov It is highly probable that hydroxylated metabolites of trimecaine would undergo similar Phase II conjugations.
Table 1: Postulated Phase I and Phase II Metabolites of this compound
| Metabolite Type | Postulated Metabolite Name | Metabolic Reaction | Anticipated Detection Method |
| Phase I | Monoethylglycylmesidide-d5 | N-deethylation | LC-MS/MS (detection of mass shift) |
| Phase I | Glycylmesidide | N-deethylation (loss of both deuterated ethyl groups) | LC-MS/MS |
| Phase I | Hydroxylated Trimecaine-d10 | Aromatic Hydroxylation | LC-MS/MS (increase in mass by 16 Da) |
| Phase I | 2,4,6-trimethylaniline (B148799) | Amide Hydrolysis | GC-MS, LC-MS/MS |
| Phase II | Hydroxylated Trimecaine-d10 Glucuronide | Glucuronidation of hydroxylated metabolite | LC-MS/MS (detection of glucuronic acid conjugate) |
| Phase II | Hydroxylated Trimecaine-d10 Sulfate (B86663) | Sulfation of hydroxylated metabolite | LC-MS/MS (detection of sulfate conjugate) |
Enzymatic Biotransformation Monitoring and Kinetic Analysis via Deuterium Labeling
The enzymes responsible for the metabolism of amide local anesthetics are primarily from the cytochrome P450 superfamily. veteriankey.com For lidocaine, CYP1A2 and CYP3A4 are the major enzymes involved in its N-deethylation. pharmgkb.orgnysora.com Given the structural similarity, it is highly likely that these same CYP isoforms are involved in the metabolism of trimecaine.
The use of this compound allows for precise kinetic analysis of its biotransformation. By incubating the deuterated compound with specific human recombinant CYP enzymes, the rate of metabolite formation can be quantified. This helps in determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively. nih.govwikipedia.orglibretexts.org
Table 2: Postulated Kinetic Parameters for this compound Metabolism by Human CYP Isoforms
| CYP Isoform | Postulated Role in Trimecaine Metabolism | Anticipated Kinetic Effect of Deuteration |
| CYP1A2 | Major role in N-deethylation | Potential for a kinetic isotope effect, leading to a lower Vmax and/or higher Km compared to non-deuterated trimecaine. |
| CYP3A4 | Major role in N-deethylation | Similar to CYP1A2, a kinetic isotope effect may be observed. |
| CYP2D6 | Minor role, possible hydroxylation | The effect of deuteration would depend on the position of hydroxylation relative to the deuterium labels. |
Investigation of Compound-Membrane Interactions and Dynamics via Deuterium Labeling
The primary site of action for local anesthetics is the voltage-gated sodium channel within the neuronal membrane. nih.gov Therefore, understanding the interaction of trimecaine with lipid bilayers is crucial for elucidating its mechanism of action. Deuterium labeling, particularly in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful technique for studying these interactions at a molecular level. mpg.deresearchgate.net
Characterization of Binding Affinities in Model Lipid Bilayers Using Deuterium NMR
Deuterium NMR (2H-NMR) studies on selectively deuterated molecules can provide detailed information about their orientation, dynamics, and partitioning within a lipid bilayer. mpg.defrontiersin.org By incorporating this compound into model lipid membranes (e.g., liposomes of varying composition), 2H-NMR can be used to determine the location and orientation of the deuterated ethyl groups within the bilayer. This provides insights into the binding affinity and the depth of penetration of the molecule into the membrane. Studies on lidocaine have shown that the aromatic ring is located at the lipid-water interface, while the side chains can be oriented towards either the aqueous phase or the hydrophobic core depending on the specific anesthetic.
Influence of Deuteration on Molecular Diffusion and Permeation Dynamics
The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, including its size and lipophilicity, which can in turn affect its diffusion and permeation across lipid membranes. While the effect is generally small, it can be significant in certain contexts. researchgate.netnih.gov The increased mass of deuterium can lead to a slight increase in the van der Waals radius and a decrease in vibrational frequencies, potentially altering intermolecular interactions. Studies on the permeation of small molecules have shown that lipid composition significantly affects diffusion, and the presence of non-lamellar lipids can either hinder or facilitate permeation depending on the size of the permeant. rsc.org While specific studies on the influence of deuteration on trimecaine permeation are not available, it is an area where further research could yield valuable insights into the subtle dynamics of drug-membrane interactions.
Kinetic Isotope Effects in Biotransformation Processes Involving Trimecaine
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. nysora.com In the context of drug metabolism, a deuterium KIE is observed when a C-H bond is cleaved in the rate-determining step of a metabolic reaction. The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate. escholarship.org
For this compound, a primary KIE would be expected if the N-deethylation, which involves the cleavage of a C-H bond on the ethyl group, is a rate-limiting step in its metabolism. Studies on deuterated lidocaine (Lidocaine-d6) have shown a 20-30% slower hepatic clearance in vitro, attributed to reduced CYP3A4-mediated N-deethylation. A study on tri-deuteromethyl-labelled lidocaine and bupivacaine, however, found no significant alteration in their pharmacokinetics in healthy volunteers, suggesting that the KIE may not always be clinically significant or that the labeled position was not involved in the rate-limiting metabolic step. nih.gov
The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction and can be a useful tool in drug design to modulate metabolic stability. researchgate.net
Computational and Theoretical Approaches for Trimecaine D10 Hydrochloride Research
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the intrinsic properties of molecules like Trimecaine-d10 Hydrochloride. These methods allow for the detailed analysis of electronic structure and the prediction of stable molecular conformations.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied in the study of pharmaceutical compounds to predict a range of molecular properties. For this compound, DFT calculations can elucidate key electronic characteristics that are fundamental to its behavior.
DFT calculations can be used to determine properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.
A foundational step for such calculations is an accurate molecular geometry. The crystal structure of Trimecaine (B1683256) hydrochloride monohydrate has been determined, providing the precise atomic coordinates necessary for building a reliable initial model for DFT calculations. ijses.comresearchgate.net
Conformational Analysis and Prediction of Stable Molecular Geometries
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable geometries of a molecule and the energy barriers between them. For this compound, understanding its preferred conformation is crucial for comprehending its interaction with biological targets.
Computational methods, again leveraging DFT or other quantum mechanical approaches, can be used to perform a systematic search of the conformational space of the Trimecaine molecule. By rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.
The known crystal structure of Trimecaine hydrochloride monohydrate reveals a specific conformation of the molecule in the solid state. ijses.comresearchgate.net This experimentally determined structure serves as an excellent starting point and a benchmark for computational conformational analysis in the gas phase or in solution. Computational studies can explore how the conformation might change in different environments, such as in aqueous solution, which is more representative of a biological milieu.
Molecular Dynamics Simulations of this compound Interactions with Biomolecular Models
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed insights into the interactions between a drug molecule and its biological environment, such as a cell membrane or a protein receptor.
For this compound, MD simulations can be employed to model its behavior in aqueous solution and its interactions with biomolecular models, like a lipid bilayer, which serves as a simplified model for a cell membrane. These simulations can reveal how the molecule partitions between the aqueous and lipid phases, its preferred orientation within the membrane, and the specific intermolecular interactions that stabilize its position. Studies on similar local anesthetics, such as lidocaine (B1675312), have utilized MD simulations to investigate their effects on the properties of lipid bilayers. mpg.de
The initial setup for an MD simulation of this compound would typically involve placing the molecule, with its structure optimized from quantum chemical calculations, in a simulation box containing water molecules and a pre-equilibrated lipid bilayer. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system over time. Analysis of this trajectory can provide information on the dynamics and thermodynamics of the interaction process.
Prediction of Spectroscopic Properties and Deuteration Effects on Molecular Vibrations
Computational methods can be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic features.
The vibrational frequencies of a molecule are determined by the masses of its atoms and the strength of the chemical bonds between them. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The replacement of ten hydrogen atoms with deuterium (B1214612) atoms in this compound will have a significant impact on its vibrational spectrum. Due to the heavier mass of deuterium compared to hydrogen, the vibrational modes involving the C-D bonds will have lower frequencies than the corresponding C-H modes in the non-deuterated compound. This isotopic shift is a well-understood phenomenon and can be accurately predicted by computational methods.
The study of deuterated anesthetics has shown that isotopic substitution can influence the metabolism of these compounds. nih.govacs.org While the primary focus here is on computational predictions of spectroscopic properties, these predicted vibrational shifts could potentially be used to experimentally probe the local environment of the deuterated sites.
Future Directions in Trimecaine D10 Hydrochloride Research
Expansion of Analytical Applications to Novel Complex Biological Matrices (Non-Clinical Research)
The utility of Trimecaine-d10 hydrochloride as an internal standard is well-established for routine biological matrices like blood and plasma. texilajournal.com However, future research is poised to expand its application to more complex and challenging biological samples. This expansion is crucial for a deeper understanding of the distribution, and metabolism of trimecaine (B1683256) in preclinical studies.
Table 1: Potential Novel Biological Matrices for this compound Application
| Biological Matrix | Research Application | Analytical Challenges |
| Tissue Homogenates (e.g., liver, brain, heart) | Investigating tissue-specific distribution and accumulation of trimecaine. | Matrix effects from lipids and proteins, requiring extensive sample cleanup. |
| Cerebrospinal Fluid (CSF) | Studying the central nervous system penetration of trimecaine. | Low analyte concentrations, requiring highly sensitive analytical methods. |
| Urine and Bile | Characterizing excretory pathways and identifying metabolites. | High salt content and presence of numerous endogenous compounds. |
| Saliva | Exploring non-invasive monitoring of trimecaine levels. | Variable viscosity and potential for enzymatic degradation. |
The primary analytical technique for these applications remains liquid chromatography-mass spectrometry (LC-MS). The development of miniaturized chromatographic and electrophoretic techniques could offer faster and more efficient separations with reduced sample and solvent consumption. researchgate.net Furthermore, advancements in sample preparation, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), will be critical to mitigate matrix effects and improve the accuracy of quantification in these complex matrices. The use of deuterated standards like this compound is particularly advantageous as they co-elute with the analyte, helping to compensate for variations in extraction efficiency and ion suppression or enhancement during mass spectrometric analysis. texilajournal.com
Development of Advanced Spectroscopic Characterization Techniques for Deuterated Analogs
While mass spectrometry is the cornerstone for the application of this compound, other advanced spectroscopic techniques can provide deeper insights into the structure and properties of deuterated analogs. The development and application of these techniques are crucial for quality control, stability testing, and understanding the subtle effects of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is essential for confirming the isotopic purity and the specific positions of deuterium (B1214612) labeling in this compound. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC), can provide unambiguous structural elucidation. Future research could focus on quantitative NMR (qNMR) as a primary method for determining the concentration of this compound reference standards, offering a direct and highly accurate measurement without the need for a separate internal standard.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are sensitive to changes in bond vibrations. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies of C-D bonds compared to C-H bonds. researchgate.net Advanced techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman microscopy could be employed to study the effects of deuteration on the conformational dynamics and intermolecular interactions of trimecaine.
Table 2: Advanced Spectroscopic Techniques for Characterizing this compound
| Technique | Information Gained | Future Research Focus |
| Quantitative NMR (qNMR) | Absolute concentration and purity determination. | Development of validated qNMR methods for certification of reference materials. |
| 2D-NMR Spectroscopy | Unambiguous structural confirmation and assignment of deuterium positions. | Application to more complex deuterated analogs and their metabolites. |
| FTIR/Raman Spectroscopy | Information on bond vibrations and molecular structure. | Studying the impact of deuteration on crystal lattice and solid-state properties. |
| Chiroptical Spectroscopy (e.g., VCD) | Probing stereochemical features in deuterated chiral molecules. | Investigating the influence of deuteration on the conformation of chiral centers. |
Rational Design and Synthesis of New Deuterated Analogues as Specific Research Probes
The strategic placement of deuterium atoms can be used to create novel research tools. The rational design and synthesis of new deuterated analogues of trimecaine and other local anesthetics can provide valuable probes for studying enzyme mechanisms and drug metabolism pathways.
The kinetic isotope effect (KIE) is a key principle underlying this approach. acs.org The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-D bond will proceed at a slower rate. By selectively deuterating specific positions on the trimecaine molecule that are known or suspected sites of metabolism, researchers can investigate the metabolic fate of the drug.
For instance, if a particular metabolic pathway is slowed or blocked by deuteration, it provides strong evidence for the involvement of that specific site in the metabolism of the parent compound. nih.gov This information is invaluable for understanding potential drug-drug interactions and for the design of new drugs with improved metabolic stability.
Table 3: Potential Applications of Rationally Designed Deuterated Trimecaine Analogs
| Deuterated Analog Design | Research Application | Expected Outcome |
| Site-specific deuteration at metabolically active sites | Probing the mechanisms of cytochrome P450-mediated oxidation. | Slower metabolism, allowing for the identification of specific metabolic pathways. |
| Deuteration of the aromatic ring | Investigating the role of aromatic hydroxylation in metabolism. | Altered rates of formation of phenolic metabolites. |
| Deuteration of the diethylamino group | Studying the kinetics of N-dealkylation reactions. | Reduced rate of N-deethylation, helping to quantify the importance of this pathway. |
The synthesis of these specifically labeled compounds requires sophisticated organic chemistry techniques. researchgate.net The development of efficient and selective deuteration methods will be a key area of future research, enabling the creation of a wider range of deuterated probes for detailed mechanistic studies.
Q & A
Q. What analytical methods are recommended for quantifying Trimecaine-d10 Hydrochloride in pharmaceutical formulations?
Reverse-phase HPLC with UV detection is widely validated for deuterated analogs. Key parameters include:
- Mobile phase : Phosphate buffer (pH 3.0–5.0) mixed with methanol or acetonitrile (70:30 ratio) .
- Column : C18 (150 × 4.6 mm, 3–5 µm particle size) for optimal retention of hydrophobic amines .
- Detection : UV at 207–210 nm, adjusted for deuterium-induced spectral shifts . Validate linearity (1–100 µg/mL, r ≥ 0.999), precision (RSD < 2%), and recovery (98–102%) using spiked placebo samples .
Q. How should this compound be stored to maintain stability during experimental workflows?
- Short-term : Store at +4°C in airtight, light-protected vials with desiccant to prevent hygroscopic degradation .
- Long-term : –20°C in deuterated solvent (e.g., DMSO-d6) to minimize deuterium/hydrogen exchange . Avoid incompatible materials (strong acids/oxidizers) and monitor for decomposition via HPLC-MS, particularly for N-dealkylated byproducts .
Q. What synthetic considerations apply to deuterated Trimecaine analogs?
- Deuterium incorporation : Use deuterated diethylamine (D10) during acetylation of 2,4,6-trimethylaniline to ensure >95% isotopic purity .
- Purification : Recrystallize from ethanol-d6 to remove non-deuterated impurities. Confirm deuteration via NMR (disappearance of –CH3 signals at δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How can researchers design in vitro release studies to model Trimecaine-d10’s pharmacokinetics?
Use factorial design (e.g., 3² full-factorial) to optimize:
- Dissolution media : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions with 0.1% polysorbate-80 to enhance solubility .
- Kinetic modeling : Fit data to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models. Compare deuterated vs. non-deuterated release profiles to assess isotope effects .
Q. What strategies resolve contradictions in degradation pathway data for this compound?
- Stress testing : Expose to heat (60°C/75% RH), UV light, and oxidizers (H2O2) for 14 days. Quantify degradation products via LC-HRMS .
- Orthogonal assays : Cross-validate HPLC with FTIR (amide I band shifts at 1650 cm⁻¹) and DSC (melting point depression >5°C indicates impurities) .
Q. How do deuterium isotope effects influence Trimecaine-d10’s analytical method development?
- Retention time shifts : Expect 0.5–1.5 min delays in RP-HPLC due to increased hydrophobicity of deuterated C-D bonds .
- Mass spectrometry : Use high-resolution MS (Q-TOF) to distinguish m/z +1.006 Da shifts from isotopic clusters. Adjust collision energy to prevent C-D bond cleavage .
Q. What experimental controls are critical for impurity profiling in deuterated batches?
- System suitability : Include a non-deuterated Trimecaine standard to baseline deuterium-related peak splitting .
- Limit tests : Set thresholds for residual solvents (e.g., <500 ppm ethanol-d6) and heavy metals (<10 ppm) per ICH Q3D .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
